Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring substituted with tert-butyl, amino, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the oxime, followed by cyclization in the presence of an acid catalyst to yield the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced oxazole derivatives.
Substitution: Alkylated or arylated oxazole derivatives.
Scientific Research Applications
Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 5-amino-4-methyl-1,3-oxazole-3-carboxylate
- Tert-butyl 5-amino-4-methyl-1,2-thiazole-3-carboxylate
- Tert-butyl 5-amino-4-methyl-1,2-oxadiazole-3-carboxylate
Comparison: Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. Compared to its thiazole and oxadiazole analogs, the oxazole derivative exhibits different reactivity and biological activity profiles, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5-6(11-14-7(5)10)8(12)13-9(2,3)4/h10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLTZVAETRQPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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